molecular formula C14H14ClNO B1619997 2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide CAS No. 22302-57-4

2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide

Cat. No. B1619997
CAS RN: 22302-57-4
M. Wt: 247.72 g/mol
InChI Key: SAFDDWRCNKTNRS-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide is a chemical compound with the CAS Number: 22302-57-4 . It has a molecular weight of 247.72 and is typically found in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-ethyl-N-(1-naphthyl)acetamide . The InChI code for this compound is 1S/C14H14ClNO/c1-2-16(14(17)10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 96-97 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Environmental Restoration and Green Chemistry

The use of directed evolution to enhance the activity of toluene ortho-monooxygenase (TOM) of Burkholderia cepacia G4 presents a notable application in environmental restoration and green chemistry. This enzyme modification allows for more efficient degradation of trichloroethylene (TCE), a common groundwater contaminant, and enhanced synthesis of 1-naphthol, an important chemical intermediate. The mutation improves the enzyme's ability to oxidize chlorinated ethenes and naphthalene, offering a potential pathway for the bioremediation of contaminated sites and the production of valuable chemical intermediates through environmentally friendly processes (Canada et al., 2002).

Spectroscopic and Photochemical Studies

The study of collisional perturbation of spin-orbital coupling in π-electron orbitals of the naphthalene molecule, as demonstrated by the interaction between α-chloronaphthalene and ethyl iodide, highlights the compound's role in understanding molecular mechanisms underlying fluorescence quenching. This research contributes to the broader knowledge of spectroscopy and chemistry, particularly in the context of heavy atom quenching of fluorescence and the prediction of novel Beer's law anomalies, enriching our understanding of molecular interactions and the influence of structural changes on electronic properties (Kasha, 1952).

Catalysis and Chemical Synthesis

The synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives via a direct three-component reaction showcases the utility of 2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide analogs in catalysis and organic synthesis. Using Fe3O4 magnetic nanoparticles under ultrasound irradiation, this method highlights the efficiency and environmental benefits of employing heterogeneous catalysts in the synthesis of complex organic compounds, paving the way for cleaner, more sustainable chemical manufacturing processes (Mokhtary & Torabi, 2017).

Safety And Hazards

The safety information available indicates that this compound is dangerous. It has hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-ethyl-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-2-16(14(17)10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFDDWRCNKTNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176845
Record name Acetamide, 2-chloro-N-ethyl-N-naphthalen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide

CAS RN

22302-57-4
Record name Acetamide, 2-chloro-N-ethyl-N-naphthalen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-ethyl-N-naphthalen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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